molecular formula C8H6ClNO2 B1310805 1-Chloro-2-(2-nitrovinyl)benzene CAS No. 3156-34-1

1-Chloro-2-(2-nitrovinyl)benzene

Cat. No.: B1310805
CAS No.: 3156-34-1
M. Wt: 183.59 g/mol
InChI Key: QHKJTRDWAZGBLR-AATRIKPKSA-N
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Description

1-Chloro-2-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzene, where a chlorine atom is attached to the first carbon and a nitrovinyl group is attached to the second carbon of the benzene ring. This compound is known for its applications in various chemical reactions and research fields.

Scientific Research Applications

1-Chloro-2-(2-nitrovinyl)benzene has several scientific research applications:

Safety and Hazards

The safety data sheet for “1-Chloro-2-(2-nitrovinyl)benzene” indicates that it is harmful if swallowed and toxic in contact with skin . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life .

Biochemical Analysis

Biochemical Properties

1-Chloro-2-(2-nitrovinyl)benzene plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s interaction with these enzymes can lead to altered metabolic pathways and changes in the levels of metabolites. Additionally, this compound can bind to proteins involved in cellular signaling, potentially affecting signal transduction pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to induce oxidative stress, leading to the activation of stress response pathways . This compound can also influence gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation . The compound’s nitrovinyl group is particularly reactive and can participate in nucleophilic addition reactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity . Studies have shown that high doses of this compound can cause liver damage and other adverse effects in animal models. It is important to determine the threshold dose at which these toxic effects occur to ensure safe usage in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing damage and altering metabolic flux. The compound’s effects on metabolite levels can provide insights into its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(2-nitrovinyl)benzene can be synthesized through a reaction involving 2-chlorobenzaldehyde and nitromethane. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-(2-nitrovinyl)benzene is unique due to the presence of both a chlorine atom and a nitrovinyl group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research .

Properties

IUPAC Name

1-chloro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKJTRDWAZGBLR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879308
Record name 2-CHLORO-B-NITROSTYRENE
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Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-34-1
Record name Benzene, 1-chloro-2-(2-nitrothenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156341
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Record name 3156-34-1
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Record name 2-CHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-Chloro-beta-nitrostyrene
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